![molecular formula C15H25NO3 B4967959 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine](/img/structure/B4967959.png)
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine, also known as MDA-19, is a synthetic cannabinoid that was developed in the early 2000s. It was initially created as a potential treatment for pain and inflammation, as well as a possible alternative to traditional cannabis-based medications. Since then, MDA-19 has been the subject of numerous scientific studies, exploring its potential therapeutic applications and underlying mechanisms of action.
Mechanism of Action
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and the peripheral nervous system. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects, making 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine a potential treatment for pain and inflammation.
Biochemical and Physiological Effects
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the migration of immune cells to sites of inflammation. Additionally, 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its selectivity for the CB2 receptor, which allows researchers to study the effects of CB2 activation without the potential psychoactive effects associated with activation of the CB1 receptor. Additionally, 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. However, one limitation of using 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its relatively low potency compared to other synthetic cannabinoids, which may require higher doses to achieve the desired effects.
Future Directions
There are several potential future directions for research on 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine. One area of interest is its potential as a treatment for cancer, as studies have shown that 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine can induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the underlying mechanisms of 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine's anti-inflammatory and neuroprotective effects, which could lead to the development of new treatments for a variety of conditions. Finally, there is a need for further studies to explore the safety and efficacy of 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine in human clinical trials.
Synthesis Methods
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with diethylamine and 1-chloropropane. This results in the formation of the intermediate compound 3-(2,6-dimethoxyphenoxy)-N,N-diethylpropan-1-amine, which is then treated with hydrochloric acid to produce 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine.
Scientific Research Applications
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been the subject of numerous scientific studies, exploring its potential therapeutic applications and underlying mechanisms of action. One area of research has focused on its potential as a treatment for cancer, as studies have shown that 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine can induce apoptosis (programmed cell death) in cancer cells. Additionally, 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been shown to have anti-inflammatory and neuroprotective properties, making it a potential treatment for a variety of conditions such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-(2,6-dimethoxyphenoxy)-N,N-diethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-5-16(6-2)11-8-12-19-15-13(17-3)9-7-10-14(15)18-4/h7,9-10H,5-6,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWOKNJTTVHWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=CC=C1OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5739419 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.